A Comprehensive Technical Guide to 7-bromo-2-oxo-2H-chromene-3-carboxylic acid: Structure, Synthesis, and Applications
A Comprehensive Technical Guide to 7-bromo-2-oxo-2H-chromene-3-carboxylic acid: Structure, Synthesis, and Applications
Introduction
The coumarin (2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry and materials science, representing a privileged heterocyclic structure found in numerous natural products and synthetic compounds.[1][2] These molecules exhibit a vast array of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Within this important class, 7-bromo-2-oxo-2H-chromene-3-carboxylic acid stands out as a pivotal synthetic intermediate. Its specific substitution pattern—a bromine atom at the 7-position and a carboxylic acid at the 3-position—provides two distinct handles for chemical modification, making it an invaluable building block for developing novel therapeutic agents and functional materials.[4] This guide provides an in-depth analysis of its chemical structure, a validated synthetic protocol, and a review of its current and potential applications for researchers in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
The defining feature of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid is its fused ring system, consisting of a benzene ring fused to an α-pyrone ring.[1] The systematic numbering of the coumarin core places the bromine atom on the benzene ring at position 7, while the carboxylic acid moiety is attached to the pyrone ring at position 3. The oxo group at position 2 establishes the characteristic lactone of the coumarin class.
Core Chemical Structure
The structural arrangement of functional groups is critical to the molecule's reactivity and biological potential. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the electron density of the entire ring system, impacting its interaction with biological targets.
Caption: 2D structure of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Physicochemical Data
The key physicochemical properties are summarized below. These values are essential for experimental design, including solvent selection, reaction monitoring, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrO₄ | PubChem[5] |
| Molecular Weight | 269.05 g/mol | --- |
| Monoisotopic Mass | 267.93713 Da | PubChem[5] |
| CAS Number | 1438410-03-7 | BLDpharm[6] |
| Canonical SMILES | C1=CC2=C(C=C1Br)OC(=O)C(=C2)C(=O)O | PubChem[5] |
| InChI Key | VVQDKSRVNCYJNC-UHFFFAOYSA-N | PubChem[5] |
| Predicted XLogP3 | 2.9 | PubChem[5] |
| Appearance | Solid powder (typical) | --- |
Spectroscopic and Analytical Characterization
Validation of the synthesis and purity of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid relies on a combination of spectroscopic techniques. The expected spectral features are outlined below, based on data from structurally similar coumarins.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The spectrum is expected to show characteristic absorption bands:
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O-H Stretch: A broad band in the range of 3400-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretches: Two distinct, strong peaks are anticipated. The lactone carbonyl typically absorbs at a higher wavenumber (approx. 1740-1760 cm⁻¹) compared to the carboxylic acid carbonyl (approx. 1680-1700 cm⁻¹).[7]
-
C=C Stretches: Aromatic and vinyl C=C stretching vibrations are expected in the 1620-1500 cm⁻¹ region.[1]
-
C-O Stretches: Bands corresponding to the C-O-C ether linkage and the carboxylic acid C-O bond will appear in the 1300-1000 cm⁻¹ fingerprint region.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should provide a clear fingerprint. Expected signals include a downfield singlet for the vinyl proton at the 4-position, distinct aromatic protons on the benzene ring exhibiting splitting patterns (doublets and doublet of doublets) consistent with the 1,2,4-trisubstitution pattern, and a very broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will confirm the presence of 10 distinct carbon environments. Key signals include two downfield peaks for the lactone and carboxylic acid carbonyl carbons (>160 ppm), and eight signals in the aromatic/vinyl region (approx. 100-155 ppm).
Mass Spectrometry (MS)
High-resolution mass spectrometry is definitive for confirming the molecular formula. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Predicted m/z values for common adducts include [M-H]⁻ at 266.92985 and [M+H]⁺ at 268.94441.[5]
Synthesis and Reactivity
Synthetic Protocol: Knoevenagel Condensation
The synthesis of 2-oxo-2H-chromene-3-carboxylic acids is reliably achieved via the Knoevenagel condensation. This method involves the reaction of a substituted salicylaldehyde with an active methylene compound, in this case, malonic acid. The use of a mild base catalyst is crucial for facilitating the reaction while preventing unwanted side reactions.
Reaction Scheme: 4-Bromosalicylaldehyde + Malonic Acid → 7-bromo-2-oxo-2H-chromene-3-carboxylic acid
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromosalicylaldehyde (1.0 eq) and malonic acid (1.1 eq) in a suitable solvent such as ethanol or pyridine.
-
Catalyst Addition: Add a catalytic amount of a weak organic base, such as piperidine or a few drops of aniline (approx. 0.1 eq).
-
Rationale: The base deprotonates the active methylene group of malonic acid to form a nucleophilic enolate, which then attacks the aldehyde carbonyl. A mild base is chosen to avoid promoting the Cannizzaro reaction or other side reactions with the aldehyde.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, pour the mixture into cold, dilute hydrochloric acid to neutralize the catalyst and precipitate the carboxylic acid product.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove any remaining salts or malonic acid.
-
Recrystallization: Purify the product by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product as a crystalline solid.
-
Validation: The purity and identity of the synthesized compound must be confirmed using the analytical methods described in Section 2.0 (IR, NMR, MS) and by melting point determination.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Chemical Reactivity
The molecule's two primary functional groups, the carboxylic acid and the bromine atom, are key sites for further chemical elaboration.
-
Carboxylic Acid: The -COOH group can readily undergo esterification or amidation to produce a wide range of derivatives with potentially modulated biological activity or physicochemical properties.[8]
-
Aromatic Bromine: The bromine atom can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Applications in Research and Drug Development
7-bromo-2-oxo-2H-chromene-3-carboxylic acid is primarily valued as a versatile scaffold for the synthesis of more complex, biologically active molecules.[4]
Role as a Synthetic Building Block
Its structure is a launchpad for creating libraries of coumarin derivatives for high-throughput screening. Researchers leverage this intermediate to develop novel anticoagulants, anti-inflammatory agents, and antimicrobials.[4]
Anticancer Research
Coumarin derivatives have shown promise as anticancer agents through various mechanisms. One notable area is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in regulating pH in the tumor microenvironment.[2] While this specific bromo-derivative has not been extensively reported as a direct inhibitor, its structural analogs are active, making it a highly relevant precursor for developing selective CA inhibitors.[2]
Caption: Conceptual model of enzyme inhibition by a therapeutic agent.
Antiviral and Antimicrobial Applications
The coumarin nucleus is a common feature in compounds screened for antiviral and antimicrobial activity. For example, related coumarin-amide derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease, highlighting the scaffold's relevance in addressing emerging infectious diseases.[9] Furthermore, the broader class of coumarins has well-documented antimicrobial and antifungal properties.[3]
Conclusion
7-bromo-2-oxo-2H-chromene-3-carboxylic acid is a compound of significant strategic importance for synthetic and medicinal chemists. Its well-defined structure, accessible synthesis, and versatile reactive handles make it an ideal starting material for the exploration of new chemical space. As research continues to uncover the therapeutic potential of the coumarin scaffold, the utility of this key intermediate in the development of next-generation pharmaceuticals and advanced materials is set to expand.
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